TP-004

Description

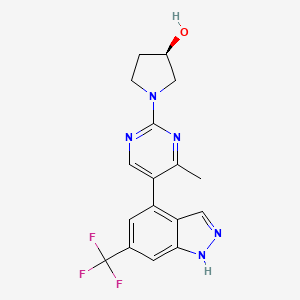

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-[4-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,11,26H,2-3,8H2,1H3,(H,22,24)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAEJNPQLMGDJ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CCC(C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C@H](C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of TP-004

Introduction

The designation "TP-004" is associated with multiple investigational therapeutic agents, each with a distinct mechanism of action and therapeutic target. This guide provides a detailed technical overview of the core mechanisms for four such compounds: TPT-004, a tryptophan hydroxylase 1 (TPH1) inhibitor; STRO-004, a Tissue Factor (TF)-targeted antibody-drug conjugate (ADC); Coramitug (formerly PRX004), an amyloid-depleting antibody; and TP-P1, a novel anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their pharmacodynamics, supported by preclinical data, experimental methodologies, and visual representations of their respective pathways.

TPT-004: A Tryptophan Hydroxylase 1 (TPH1) Inhibitor for Pulmonary Arterial Hypertension

TPT-004 is a next-generation, orally available small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (5-hydroxytryptamine, 5-HT).[1][2] Its mechanism is centered on reducing the pathological effects of elevated peripheral serotonin, which is implicated in the vasoconstriction, smooth muscle cell proliferation, and inflammation that characterize pulmonary arterial hypertension (PAH).[1][2]

Core Mechanism of Action

TPT-004 is designed to selectively inhibit TPH1 over TPH2, the isoform responsible for serotonin synthesis in the central nervous system, thereby avoiding neurological side effects.[3][4] TPT-004 features an enhanced double binding mode, targeting both the tryptophan and tetrahydrobiopterin (BH4) catalytic pockets of the TPH1 enzyme.[1][2] This dual-binding distinguishes it from other TPH inhibitors.[1][2] By inhibiting TPH1, TPT-004 decreases the production of serotonin in the periphery, particularly in the pulmonary arteries, which is a key driver of the vascular remodeling seen in PAH.[1][2]

Signaling Pathway

The therapeutic effect of TPT-004 is achieved by intervening at the start of the serotonin synthesis pathway. The diagram below illustrates this targeted inhibition.

References

- 1. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TP-04 (Lotilaner)

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of TP-04, an investigational therapeutic agent developed by Tarsus Pharmaceuticals. The active pharmaceutical ingredient (API) of TP-04 is lotilaner. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Lotilaner is a potent ectoparasiticide belonging to the isoxazoline class of compounds. It is a member of the class of isoxazoles that is 4,5-dihydro-1,2-oxazole substituted by 4-methyl-5-({2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamoyl)thiophen-2-yl, trifluoromethyl, and 3,4,5-trichlorophenyl groups at positions 3, 5 and 5, respectively (the 5S-stereoisomer)[1]. The S-enantiomer is the biologically active form[2].

Table 1: Chemical and Physical Properties of Lotilaner

| Property | Value | Reference |

| IUPAC Name | 3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | [1][3] |

| Chemical Formula | C₂₀H₁₄Cl₃F₆N₃O₃S | [1][4][5] |

| Molecular Weight | 596.76 g/mol | [4][5] |

| CAS Number | 1369852-71-0 | [4][6] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in DMSO | [] |

| Purity | 98% | [] |

| Canonical SMILES | CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | [3] |

| Isomeric SMILES | CC1=C(SC(=C1)C2=NO--INVALID-LINK--(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | [3] |

| InChI Key | HDKWFBCPLKNOCK-SFHVURJKSA-N | [3][6] |

Mechanism of Action

Lotilaner is an antagonist of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls)[8]. By binding to these channels, it blocks the transmission of nerve signals in invertebrates, leading to paralysis and death of the parasite[9]. This mechanism of action is selective for parasites, and lotilaner has been shown to have a wide safety margin in mammals[8]. The primary target of TP-04 is the Demodex mite, an ectoparasite that is believed to play a role in the pathogenesis of rosacea[8][9].

Clinical Development and Experimental Protocols

TP-04 is currently under clinical development for the treatment of papulopustular rosacea and ocular rosacea.

Phase 2a "Galatea" Trial (NCT05838170) for Papulopustular Rosacea

A Phase 2a, multicenter, randomized, double-blind, vehicle-controlled study was initiated to evaluate the safety, tolerability, and efficacy of TP-04 (Lotilaner Gel, 2.0%) in participants with moderate to severe papulopustular rosacea (PPR)[9][10].

Table 2: Summary of the Galatea Phase 2a Clinical Trial Protocol

| Parameter | Description |

| Official Title | A Phase 2, Multicenter, Randomized, Double-Blind, Parallel-Group, Vehicle-Controlled Study Evaluating the Safety, Tolerability, and Efficacy of Lotilaner Gel, 2.0% (TP-04) Applied BID for 12 Weeks in Participants With Moderate to Severe PPR |

| Condition | Papulopustular Rosacea |

| Intervention | Lotilaner Gel, 2.0% (TP-04) applied topically to the face twice daily (BID) for 12 weeks. Participants were randomized in a 2:1 ratio to receive either TP-04 or a vehicle control gel. |

| Primary Outcome Measures | To be assessed, but typically include Investigator's Global Assessment (IGA) score and reduction in inflammatory lesions. |

| Key Inclusion Criteria | Adult participants aged 18-59 with moderate to severe PPR. |

| Key Exclusion Criteria | Use of other topical or systemic medications for rosacea within a specified timeframe. Known allergy to lotilaner or any component of the investigational product. |

Experimental Workflow for the Galatea Trial

Clinical Trial Results (Qualitative)

Topline results from the Phase 2a Galatea trial announced in February 2024 demonstrated statistically significant improvements in inflammatory lesions and Investigator's Global Assessment (IGA) scores for patients treated with TP-04 compared to vehicle[11]. Specific quantitative data from this trial are not yet publicly available.

Planned Phase 2 Trial for Ocular Rosacea

Tarsus Pharmaceuticals has announced plans to initiate a Phase 2 study of TP-04 for the treatment of ocular rosacea in the second half of 2025, with results anticipated in 2026[12][13].

Safety and Tolerability

Data from a Phase 1 study of TP-04 demonstrated that it was well-tolerated when applied topically to the facial areas of healthy volunteers, supporting its progression to Phase 2a trials[9]. In clinical trials for a related lotilaner formulation (XDEMVY™ for Demodex blepharitis), the most common adverse reactions were instillation site stinging and burning, reported in 10% of patients. Other ocular adverse reactions reported in less than 2% of patients were chalazion/hordeolum and punctate keratitis[14].

Conclusion

TP-04, with its active ingredient lotilaner, represents a promising novel therapeutic approach for the treatment of rosacea by targeting the underlying Demodex mite infestation. Its specific mechanism of action and positive early-phase clinical trial results suggest a favorable profile for further development. The upcoming Phase 2 trial in ocular rosacea will provide further insights into the broader potential of this compound. As more quantitative data from ongoing and future clinical trials become available, a more complete understanding of the efficacy and safety of TP-04 will emerge.

References

- 1. Lotilaner | C20H14Cl3F6N3O3S | CID 76959255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lotilaner [sitem.herts.ac.uk]

- 4. Lotilaner | 1369852-71-0 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. medkoo.com [medkoo.com]

- 8. Emerging Medical Therapies in Rosacea: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR - - PracticalDermatology [practicaldermatology.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Tarsus Reports Strong Fourth Quarter and Full-Year 2023 Financial Results and Recent Business Achievements - BioSpace [biospace.com]

- 12. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 [quiverquant.com]

- 13. acneandrosacea.org [acneandrosacea.org]

- 14. Tarsus Provides 2025 Update: Accelerating the Launch of [globenewswire.com]

TP-004: A Technical Guide to Target Identification and Validation of a Novel MetAP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-004 is a potent and reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in the post-translational modification of nascent proteins.[1][2] The inhibition of MetAP2 has been identified as a promising therapeutic strategy in oncology and for the treatment of obesity due to its critical role in angiogenesis and cell proliferation. This technical guide provides an in-depth overview of the target identification and validation of TP-004, including detailed experimental protocols and an exploration of the associated signaling pathways.

Target Identification: Methionine Aminopeptidase 2 (MetAP2)

The primary molecular target of TP-004 is Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a cytosolic metalloenzyme responsible for the cleavage of the initiator methionine from newly synthesized polypeptides, a critical step for proper protein maturation, function, and cellular localization. Dysregulation of MetAP2 activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.

Target Validation Data

The inhibitory activity of TP-004 against MetAP2 has been quantified through rigorous enzymatic and cell-based assays. The data presented below summarizes the key validation parameters.

| Parameter | Value | Assay Type | Reference |

| IC50 | 6 nM | MetAP2 Enzymatic Assay | [1][2] |

| Inhibition Type | Reversible | Enzymatic Assays | [1][2] |

| Cellular Activity | Inhibition of HUVEC proliferation | Cell-Based Proliferation Assay | [3] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the identification and validation of TP-004 as a MetAP2 inhibitor are provided below.

MetAP2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of TP-004 on the enzymatic activity of recombinant human MetAP2.

Materials:

-

Recombinant human MetAP2 enzyme

-

TP-004 (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM HEPES, 0.1 mM CoCl2, 100 mM NaCl, 1 mg/mL PEG 6,000)[4]

-

96-well microplates

-

Plate reader (fluorescence or absorbance based)

Procedure:

-

Prepare serial dilutions of TP-004 in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant MetAP2 to each well.

-

Add the various concentrations of TP-004 to the wells and incubate for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 4°C or 25°C) to allow for inhibitor binding.[5][6]

-

Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.

-

Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals for a set duration (e.g., 20-40 minutes) at 37°C.[4][5]

-

The rate of reaction is calculated from the linear phase of the progress curve.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the cytostatic effect of TP-004 on endothelial cells, a key indicator of its anti-angiogenic potential.[3]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

TP-004

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]

-

Treat the cells with a range of concentrations of TP-004. Include a vehicle control (e.g., DMSO).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

-

The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

-

The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of inhibition against the logarithm of the TP-004 concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of MetAP2 by TP-004 impacts several downstream signaling pathways that are critical for cell growth, proliferation, and survival.

Experimental Workflow for TP-004 Validation

The following diagram illustrates a typical workflow for the validation of a MetAP2 inhibitor like TP-004.

MetAP2 and the eIF2α Signaling Pathway

MetAP2 can protect the eukaryotic initiation factor 2 alpha (eIF2α) from phosphorylation. Inhibition of MetAP2 leads to the dissociation of the MetAP2-eIF2α complex, allowing for the phosphorylation of eIF2α. Phosphorylated eIF2α inhibits global protein synthesis, contributing to the cytostatic effects of MetAP2 inhibitors.[1][2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. pnas.org [pnas.org]

- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

TP-004: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for the post-translational modification of nascent proteins.[1][2][3] Inhibition of MetAP2 has emerged as a promising therapeutic strategy in oncology and for the treatment of obesity.[2] This technical guide provides a comprehensive overview of the discovery, a high-level summary of the synthesis pathway, and the mechanism of action of TP-004. It includes detailed experimental protocols for key assays and quantitative data to support further research and development efforts.

Discovery of TP-004

The discovery of TP-004 was accomplished through a sophisticated and efficient approach combining fragment-based drug discovery (FBDD) and structure-based drug design.[2] This strategy began with the screening of a fragment library to identify small, low-molecular-weight compounds that bind to the MetAP2 active site.

An indazole fragment was identified as a key starting point.[2] Through iterative cycles of structural biology, primarily X-ray crystallography, and medicinal chemistry, this initial fragment was elaborated and optimized. This structure-guided approach enabled the rational design of modifications to enhance potency and improve physicochemical properties, ultimately leading to the identification of TP-004 as a highly potent inhibitor with nanomolar efficacy.[2]

Synthesis Pathway

While the specific, step-by-step synthesis protocol for TP-004 is proprietary and not detailed in publicly available literature, the core structure consists of a substituted indazole linked to a pyrimidine ring, which in turn is connected to a pyrrolidinol moiety. The general synthetic strategy for similar indazole-pyrimidine compounds involves multi-step sequences.[4][5][6][7][8]

A plausible, generalized synthetic workflow, based on related chemical literature, is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data for TP-004 and related MetAP2 inhibitors.

Table 1: In Vitro Potency of TP-004

| Parameter | Value | Reference |

| MetAP2 IC50 | 6 nM | [1][2][3] |

| Purity | 99.17% | [3] |

Table 2: Properties of TP-004

| Property | Value |

| Molecular Formula | C17H16F3N5O |

| Molecular Weight | 363.34 g/mol |

| CAS Number | 1454299-21-8 |

Mechanism of Action and Signaling Pathway

TP-004 exerts its biological effects by directly inhibiting the enzymatic activity of MetAP2. MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from a subset of newly synthesized proteins. This cleavage is a critical step in protein maturation, stability, and localization.

Inhibition of MetAP2 by TP-004 disrupts these processes, leading to downstream effects on several key cellular pathways:

-

Angiogenesis: MetAP2 is highly expressed in endothelial cells and is a key regulator of their proliferation and survival. Inhibition of MetAP2 has potent anti-angiogenic effects.

-

Cell Cycle Progression: MetAP2 inhibition can lead to G1 cell cycle arrest, in part through the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.

-

Apoptosis: By modulating the expression of anti-apoptotic proteins such as Bcl-2, MetAP2 inhibition can sensitize cells to programmed cell death.

-

Protein Synthesis Regulation: MetAP2 interacts with and protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation, thereby playing a role in the regulation of global protein synthesis.

The signaling pathway modulated by TP-004 is illustrated below.

Detailed Experimental Protocols

MetAP2 Enzymatic Assay

This protocol is adapted from commercially available recombinant human MetAP2 assay procedures.[9][10]

Objective: To determine the in vitro inhibitory activity of TP-004 against recombinant human MetAP2.

Materials:

-

Assay Buffer: 50 mM HEPES, 0.1 mM CoCl2, 100 mM NaCl, pH 7.5

-

Recombinant Human MetAP2 (rhMETAP2)

-

Recombinant Human DPPIV/CD26

-

Fluorogenic Substrate: Met-Gly-Pro-AMC

-

TP-004 (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescent plate reader

Procedure:

-

Prepare a serial dilution of TP-004 in Assay Buffer.

-

Dilute rhMETAP2 to a final concentration of 10 µg/mL in Assay Buffer.

-

Prepare the substrate solution by diluting Met-Gly-Pro-AMC to 500 µM with 2 µg/mL rhCD26 in Assay Buffer.

-

In a 96-well plate, add 25 µL of the TP-004 dilution (or DMSO for control).

-

Add 25 µL of the diluted rhMETAP2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the substrate/rhCD26 mixture to each well.

-

Immediately place the plate in a fluorescent plate reader and measure the fluorescence kinetics at excitation and emission wavelengths of 380 nm and 460 nm, respectively, for at least 15 minutes.

-

Calculate the rate of reaction (RFU/min) for each concentration of TP-004.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the TP-004 concentration and fitting the data to a four-parameter logistic equation.

HUVEC Proliferation Assay

This protocol is based on standard procedures for assessing the anti-proliferative effects of compounds on endothelial cells.[11][12]

Objective: To evaluate the cytostatic or cytotoxic effect of TP-004 on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

TP-004 dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare a serial dilution of TP-004 in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of TP-004. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).

-

Incubate for the recommended time (e.g., 2-4 hours for MTT).

-

If using MTT, add solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of TP-004 relative to the vehicle control and determine the IC50 value.

Conclusion

TP-004 is a potent, reversible inhibitor of MetAP2 discovered through a modern drug discovery paradigm. Its mechanism of action, involving the disruption of protein maturation and subsequent effects on angiogenesis and cell proliferation, makes it a valuable chemical probe for studying MetAP2 biology and a promising lead for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into TP-004 and the broader field of MetAP2 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent, reversible MetAP2 inhibitors via fragment based drug discovery and structure based drug design-Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to TP-004 Homologous Compounds and Analogs as MetAP2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-004 and its homologous compounds and analogs that target methionine aminopeptidase 2 (MetAP2). This document delves into their quantitative biological data, detailed experimental methodologies for their evaluation, and the intricate signaling pathways they modulate.

Introduction to TP-004 and MetAP2 Inhibition

TP-004 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of nascent proteins. MetAP2 catalyzes the removal of the N-terminal methionine from a significant portion of newly synthesized proteins, a critical step for their proper maturation and function. The inhibition of MetAP2 has emerged as a promising therapeutic strategy in oncology and other diseases due to its role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. TP-004 and its related compounds represent a significant area of research in the development of novel anti-angiogenic and anti-cancer therapies.

Homologous Compounds and Analogs of TP-004

The landscape of MetAP2 inhibitors includes a variety of chemical scaffolds. While "homologous compounds" can refer to molecules with a shared structural backbone, in the context of drug discovery, it often encompasses analogs and other compounds that bind to the same biological target and elicit similar functional responses. These can be broadly categorized into fumagillin analogs and other structurally distinct synthetic inhibitors.

Fumagillin and its Analogs: Fumagillin is a natural product from Aspergillus fumigatus and a potent, irreversible inhibitor of MetAP2. Its discovery spurred the development of numerous synthetic analogs with improved pharmacokinetic properties and reduced toxicity.

Structurally Distinct Synthetic Inhibitors: Compounds like TP-004 and M8891 feature unique chemical scaffolds, such as the pyrimidine-pyrrolidine core of TP-004 and the indolyl-pyrrolidinone core of M8891, and act as reversible inhibitors of MetAP2.

Quantitative Data of MetAP2 Inhibitors

The following table summarizes the in vitro potency of TP-004 and a selection of its functional analogs against MetAP2.

| Compound | Target | IC50 (nM) | Ki (nM) | Class | Reference |

| TP-004 | MetAP2 | 6 | - | Reversible, Pyrimidine-pyrrolidine | |

| M8891 | MetAP2 | 54 | 4.33 | Reversible, Indolyl-pyrrolidinone | |

| A-800141 | MetAP2 | 12 | - | Reversible | |

| BAY-277 | hMetAP2 | 5.8 | - | Degrader | |

| Fumagillin | MetAP2 | 9.2 | - | Irreversible, Natural Product |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Key Signaling Pathways Modulated by MetAP2 Inhibition

The inhibition of MetAP2 triggers a cascade of downstream cellular events, primarily impacting protein synthesis, cell cycle progression, and survival pathways.

Regulation of eIF2α and ERK Signaling

MetAP2 plays a dual role in protein synthesis. Besides its primary enzymatic function, it also protects the eukaryotic initiation factor 2 alpha (eIF2α) from inhibitory phosphorylation by kinases such as PKR and PERK. This protection is crucial for maintaining global protein synthesis.

-

Normal Conditions: MetAP2 is associated with eIF2α, preventing its phosphorylation and thus promoting protein synthesis.

-

MetAP2 Inhibition: When MetAP2 is inhibited by compounds like TP-004, eIF2α becomes susceptible to phosphorylation. Phosphorylated eIF2α (p-eIF2α) leads to a shutdown of general protein synthesis, which in turn can arrest cell proliferation.

Furthermore, MetAP2 has been shown to interact with the Extracellular signal-Regulated Kinase (ERK) pathway. Inhibition of MetAP2 can block the activation of ERK1/2, key kinases involved in cell proliferation and survival signaling.

MetAP2's role in eIF2α and ERK signaling pathways.

Regulation of Apoptosis via Bcl-2 and Telomerase

MetAP2 inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. This is mediated, at least in part, through the downregulation of the anti-apoptotic protein Bcl-2. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its reduction sensitizes cells to apoptotic stimuli.

Additionally, MetAP2 inhibition can lead to a decrease in telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is highly active, allowing for unlimited cell division. By reducing telomerase activity, MetAP2 inhibitors can contribute to the cessation of cancer cell proliferation.

An In-Depth Technical Guide on TPT-004 for Pulmonary Arterial Hypertension

An important clarification regarding the subject "TP-004" is necessary. The identifier "TP-004" and its variations are associated with several distinct therapeutic agents in development, each with a unique mechanism of action and therapeutic target. To provide a focused and relevant technical guide, it is crucial to distinguish between these compounds.

This guide will focus on TPT-004 , a novel tryptophan hydroxylase inhibitor for the treatment of Pulmonary Arterial Hypertension (PAH), due to the availability of detailed preclinical data regarding its mechanism of action and signaling pathways.

A summary of other compounds referred to as "TP-004" or with similar designations is provided below for disambiguation:

-

TP-04 (Lotilaner): A topical gel formulation of a veterinary parasiticide being developed by Tarsus Pharmaceuticals for the treatment of papulopustular rosacea and ocular rosacea. Its mechanism of action is the inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels.

-

PAS-004: A MEK (1/2) inhibitor under investigation for advanced solid tumors with RAS, NF1, or RAF mutations, targeting the MAPK signaling pathway.

-

PRX004 (Coramitug): An investigational antibody designed to clear amyloid deposits in patients with ATTR amyloidosis by targeting non-native transthyretin aggregates.

Introduction and Background

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1] A key pathological feature of PAH is the extensive remodeling of the pulmonary vasculature, involving vasoconstriction, and the proliferation of smooth muscle cells.[1] Emerging evidence points to the significant role of peripheral serotonin in the development and progression of PAH.[1] Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[1] Genetic deletion of TPH1 in animal models has been shown to be protective against the development of PAH.[1] This has led to the development of TPH1 inhibitors as a promising therapeutic strategy for PAH.[1]

TPT-004 is a next-generation, orally available, small molecule inhibitor of TPH1.[1] It belongs to a novel class of xanthine–imidazopyridine and –imidazothiazole TPH inhibitors.[1] A distinguishing feature of TPT-004 is its "enhanced double binding mode," where it targets both the tryptophan and tetrahydrobiopterin catalytic pockets of the TPH1 enzyme, which differentiates it from other TPH inhibitors.[1]

Mechanism of Action and Signaling Pathway

TPT-004 exerts its therapeutic effect by inhibiting TPH1, thereby reducing the synthesis of peripheral serotonin. Elevated levels of serotonin in the pulmonary arteries contribute to vasoconstriction, smooth muscle cell proliferation, and inflammation, all of which are hallmarks of pulmonary vascular remodeling in PAH.[1] By lowering peripheral serotonin levels, TPT-004 aims to ameliorate these pathological processes.

The signaling pathway affected by TPT-004 is the serotonin synthesis pathway. TPH1 catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin (5-hydroxytryptamine or 5-HT). By inhibiting TPH1, TPT-004 blocks this initial and rate-limiting step.

Caption: Mechanism of action of TPT-004 in inhibiting serotonin synthesis.

Preclinical Efficacy

The efficacy of TPT-004 has been evaluated in a rat model of PAH induced by Sugen/hypoxia (SuHx).[1]

Hemodynamic Parameters

Oral administration of TPT-004 at a dose of 20 mg/kg per day for five weeks resulted in significant improvements in key hemodynamic parameters in SuHx rats.[1]

| Parameter | SuHx + Vehicle | SuHx + TPT-004 (20 mg/kg/day) | P-value |

| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | 0.0289 |

| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 |

| Diastolic Pulmonary Artery Pressure (mmHg) | 33.7 | 30.1 | 0.0781 |

| Table 1: Hemodynamic improvements with TPT-004 treatment in SuHx rats.[1] |

Right Ventricular Hypertrophy

TPT-004 treatment also demonstrated a trend towards the reversal of right ventricular hypertrophy, a key indicator of the severity of PAH.

| Parameter | SuHx + Vehicle | SuHx + TPT-004 (20 mg/kg/day) |

| Fulton Index (RV/LV+S) | 0.55 | 0.48 |

| Table 2: Effect of TPT-004 on right ventricular hypertrophy.[1] |

Experimental Protocols

Sugen/Hypoxia (SuHx) Rat Model of PAH

The SuHx model is a widely accepted animal model that recapitulates many of the pathological features of human PAH.

-

Animal Strain: Male Sprague-Dawley rats.

-

Induction:

-

A single subcutaneous injection of Sugen 5416 (a VEGF receptor antagonist) at a dose of 20 mg/kg.

-

Exposure to chronic hypoxia (10% O2) for 3 weeks.

-

Return to normoxia for a further 2 weeks to allow for the development of severe PAH.

-

-

Treatment: Following the induction period, rats were treated with TPT-004 (20 mg/kg/day) or vehicle orally for 5 weeks.

Hemodynamic Assessment

-

Procedure: At the end of the treatment period, rats were anesthetized.

-

A pressure-volume catheter was inserted into the right ventricle via the right jugular vein to measure pulmonary artery pressure.

-

Parameters Measured: Mean, systolic, and diastolic pulmonary artery pressures.

Assessment of Right Ventricular Hypertrophy

-

Procedure: Following hemodynamic measurements, the heart was excised.

-

The right ventricle (RV) was dissected from the left ventricle (LV) and septum (S).

-

The RV and LV+S were weighed separately.

-

Calculation: The Fulton Index was calculated as the ratio of the RV weight to the LV+S weight (RV/LV+S).

Caption: Experimental workflow for the SuHx rat model of PAH.

Future Directions

The promising preclinical data for TPT-004 in a robust animal model of PAH warrant further investigation. Clinical trials in patients with PAH will be necessary to establish the safety and efficacy of this novel TPH1 inhibitor in humans. The unique "double binding mode" of TPT-004 may offer advantages over other TPH inhibitors, and this will be an important aspect to evaluate in future studies.

References

Dual-Molecule Technical Dossier: Exploring the Therapeutic Potential of TP-004

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of two distinct investigational compounds designated TP-004, each with unique mechanisms of action and promising therapeutic applications in different disease areas. This guide will delve into the available preclinical and clinical data, detail experimental methodologies, and visualize the underlying biological pathways to support further research and development efforts.

Section 1: TP-04 (Lotilaner) for Dermatological and Ophthalmological Conditions

Compound Overview: TP-04 is a topical formulation of lotilaner, a member of the isoxazoline class of parasiticides. Developed by Tarsus Pharmaceuticals, it is being investigated for the treatment of papulopustular rosacea (PPR) and ocular rosacea. A formulation of lotilaner is already approved for the treatment of Demodex blepharitis under the trade name XDEMVY®.[1][2]

Mechanism of Action

Lotilaner acts as a potent and selective inhibitor of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels.[3][4] This inhibition blocks the transmission of nerve signals in invertebrates, leading to paralysis and death of the target parasites, such as Demodex mites, which are implicated in the pathophysiology of rosacea and blepharitis.[3][5][6] The high selectivity for invertebrate GABA channels contributes to its favorable safety profile in mammals.[3]

Signaling Pathway of Lotilaner in Demodex Mites

Caption: Lotilaner's mechanism of action in Demodex mites.

Therapeutic Applications and Clinical Data

Papulopustular Rosacea (PPR): TP-04 is under investigation as a topical treatment for PPR. The Phase 2a Galatea clinical trial has demonstrated promising results.[1][7]

Table 1: Summary of Topline Results from the Phase 2a Galatea Trial for TP-04 in PPR

| Outcome Measure | Result | Timepoint |

| Inflammatory Lesion Count | Statistically significant improvement vs. vehicle | Week 12 |

| Investigator's Global Assessment (IGA) | Statistically significant improvement vs. vehicle | Week 12 |

| Safety | Generally well-tolerated | - |

| Data derived from press releases; full data has not yet been published.[1] |

Ocular Rosacea: Tarsus Pharmaceuticals is also developing TP-04 as an ophthalmic gel for the potential treatment of ocular rosacea, with a Phase 2 study planned to initiate in the second half of 2025.[8][9][10][11]

Demodex Blepharitis: A 0.25% ophthalmic solution of lotilaner (XDEMVY®) is FDA-approved for Demodex blepharitis. The pivotal Saturn-1 trial demonstrated its efficacy and safety.

Table 2: Key Efficacy Outcomes from the Saturn-1 Pivotal Trial for Lotilaner Ophthalmic Solution, 0.25% in Demodex Blepharitis

| Efficacy Endpoint | Lotilaner 0.25% | Vehicle | p-value |

| Primary Endpoint | |||

| Collarette Cure (Grade 0) at Day 43 | 56.0% | 12.5% | <0.0001 |

| Secondary Endpoints | |||

| Mite Eradication (0 mites/lash) at Day 43 | 51.7% | 14.6% | <0.0001 |

| Composite Cure (Collarette Grade 0 + Erythema Grade 0) at Day 43 | 19.2% | 3.8% | <0.0001 |

| Erythema Cure (Grade 0) at Day 43 | 31.0% | 8.6% | <0.0001 |

| Data from the Saturn-1 pivotal trial.[2][12] |

Experimental Protocols

Phase 2a Galatea Trial for Papulopustular Rosacea (Representative Protocol):

This was a multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.[13]

-

Participants: Adult participants (18-59 years) with moderate to severe PPR.

-

Intervention: Topical application of TP-04 (lotilaner gel, 2.0%) or vehicle to the face.

-

Dosing Regimen: Twice daily for 12 weeks.

-

Primary Efficacy Endpoints:

-

Change from baseline in inflammatory lesion count.

-

Proportion of participants with an Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear' and at least a 2-grade reduction from baseline.

-

-

Safety Assessments: Monitoring of adverse events, local tolerability, and other standard safety parameters.

Experimental Workflow for a Phase 2a Rosacea Clinical Trial

Caption: Workflow of the Phase 2a Galatea trial for PPR.

Section 2: TPT-004 for Pulmonary Arterial Hypertension

Compound Overview: TPT-004 is a novel, next-generation inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[14][15] It is being developed by Trypto Therapeutics as a potential oral or inhaled therapy for pulmonary arterial hypertension (PAH).

Mechanism of Action

Elevated levels of peripheral serotonin are implicated in the pathogenesis of PAH, contributing to vasoconstriction, smooth muscle cell proliferation, and inflammation in the pulmonary arteries.[14][15] TPT-004 is designed to reduce the production of peripheral serotonin by inhibiting TPH1.[14][16] This is distinct from therapies that block serotonin receptors, as it targets the synthesis of the signaling molecule itself.

Signaling Pathway of TPT-004 in Pulmonary Arterial Hypertension

Caption: TPT-004's mechanism in reducing PAH pathogenesis.

Therapeutic Applications and Preclinical Data

Pulmonary Arterial Hypertension (PAH): Preclinical studies using the Sugen-Hypoxia (SuHx) rat model of PAH have demonstrated the therapeutic potential of TPT-004.

Table 3: Hemodynamic Effects of Oral TPT-004 (20 mg/kg/day) in the SuHx Rat Model of PAH

| Hemodynamic Parameter | SuHx + Vehicle | SuHx + TPT-004 | % Change | p-value |

| Mean Pulmonary Artery Pressure (mmHg) | 48.9 | 41.2 | -16% | 0.0289 |

| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | -20% | 0.0251 |

| Right Ventricular Systolic Pressure (mmHg) | 79.1 | 62.8 | -20% | 0.0276 |

| Right Ventricular Wall Thickness | - | - | -7% | 0.0479 |

| Data from a 5-week oral treatment study.[14] |

Table 4: Effects of Inhaled TPT-004 in the SuHx Rat Model of PAH

| Parameter | SuHx + Vehicle | SuHx + TPT-004 | % Change | p-value |

| Right Ventricular Systolic Pressure (mmHg) | 67.25 | 51.47 | -23% | <0.0001 |

| Normalized RV End-Systolic Volume (µl) | 182.6 | 105.1 | -42% | <0.0001 |

| RV Ejection Fraction (%) | 47.9 | 66.8 | +40% | <0.0001 |

| Data from a 4-week inhalation treatment study.[17][18] |

In addition to hemodynamic improvements, inhaled TPT-004 was shown to reverse pulmonary vascular remodeling and alveolar macrophage infiltration.[17][18]

Experimental Protocols

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension:

This is a widely used and well-characterized animal model that recapitulates many of the features of human PAH.[19][20][21][22][23]

-

Animal Model: Male Sprague Dawley rats are typically used.[17]

-

Induction of PAH:

-

A single subcutaneous injection of the vascular endothelial growth factor receptor (VEGFR) antagonist Sugen 5416 (SU5416; 20 mg/kg).[21]

-

Exposure to chronic hypoxia (e.g., 10% oxygen) for a period of 3 weeks.[19][21]

-

A subsequent period of recovery in normoxia (room air) allows for the development of severe and progressive PAH.[22]

-

-

Treatment: TPT-004 is administered either orally or via inhalation for a specified duration (e.g., 4-5 weeks).

-

Assessments:

-

Hemodynamics: Invasive measurement of right ventricular and pulmonary arterial pressures via cardiac catheterization.

-

Cardiac Function: Echocardiography or cardiac MRI to assess right ventricular size and function (e.g., ejection fraction).

-

Histopathology: Examination of lung tissue to assess vascular remodeling and inflammation.

-

Gene Expression: RNA sequencing of lung tissue to identify changes in relevant biological pathways.[17]

-

Experimental Workflow for the Sugen-Hypoxia Rat Model of PAH

Caption: Workflow for the preclinical evaluation of TPT-004 in the SuHx rat model.

Conclusion

The two distinct molecules, TP-04 (lotilaner) and TPT-004, both demonstrate significant therapeutic potential in their respective fields. TP-04 offers a targeted approach to inflammatory skin and eye conditions by eradicating Demodex mites, with promising clinical data in rosacea and regulatory approval for blepharitis. TPT-004 presents a novel strategy for the treatment of pulmonary arterial hypertension by inhibiting the synthesis of peripheral serotonin, with compelling preclinical evidence of efficacy. This technical dossier provides a foundation for further investigation into these promising therapeutic candidates.

References

- 1. Tarsus Reports Strong Fourth Quarter and Full-Year 2023 Financial Results and Recent Business Achievements - BioSpace [biospace.com]

- 2. Lotilaner Ophthalmic Solution 0.25%: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. TP-04 by Tarsus Pharmaceuticals for Rosacea: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Lotilaner - The First Drug for the Treatment of Demodex Blepharitis [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Rosacea Pipeline Update: Tarsus Starts Phase 2A Trial of TP-04 in PPR - - PracticalDermatology [practicaldermatology.com]

- 8. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 | Nasdaq [nasdaq.com]

- 9. Tarsus Pharmaceuticals Advances TP-04 for Ocular Rosacea Treatment, Phase 2 Study Set for 2025 [quiverquant.com]

- 10. TP-04 | Tarsus [tarsusrx.com]

- 11. Tarsus' XDEMVY Eye Treatment Hits $113M Sales, Plans New Rosacea Drug Development | TARS Stock News [stocktitan.net]

- 12. Lotilaner Ophthalmic Solution, 0.25%, for the Treatment of Demodex Blepharitis: Results of a Prospective, Randomized, Vehicle-Controlled, Double-Masked, Pivotal Trial (Saturn-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. TPT‐004, a Next‐Generation Inhibitor of Tryptophan Hydroxylase, Ameliorates Pulmonary Arterial Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhalation of the Novel Tryptophan Hydroxylase 1 Inhibitor TPT-004 Alleviates Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 22. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Safety and Toxicity Profile of TP-004 (Lotilaner)

Disclaimer: Based on the provided topic, this guide focuses on the safety and toxicity profile of TP-004, which has been identified as Lotilaner . Lotilaner is an ectoparasiticide developed for both veterinary and human use. In human medicine, it is the active ingredient in formulations for the treatment of Demodex blepharitis (as an ophthalmic solution) and is under investigation for papulopustular and ocular rosacea (as a topical gel). This document synthesizes publicly available data from preclinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Lotilaner, a member of the isoxazoline class of parasiticides, exhibits a favorable safety and toxicity profile. Its mechanism of action, the selective inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels, confers a high degree of specificity for invertebrates with minimal activity on mammalian counterparts. Preclinical studies in various animal models, including rats, dogs, and rabbits, have demonstrated a wide safety margin. No clinically relevant adverse effects were observed in safety pharmacology studies assessing the central nervous, respiratory, and cardiovascular systems. Furthermore, Lotilaner was not found to be genotoxic in a standard battery of in vitro and in vivo assays. This guide provides a detailed summary of the key safety and toxicity data, experimental methodologies, and the underlying mechanism of action of Lotilaner.

Non-Clinical Safety and Toxicity Data

The following tables summarize the quantitative data from a comprehensive battery of non-clinical safety and toxicity studies conducted on Lotilaner.

Table 1: Acute Toxicity

| Study Type | Species | Route of Administration | Key Finding | Citation |

| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg | [1] |

Table 2: Repeat-Dose Toxicity

| Study Type | Species | Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Key Observations at Higher Doses | Citation |

| Subchronic Toxicity | Rat | 13 weeks | Oral | 20 mg/kg/day | Findings at doses >500X the therapeutic dose were not considered clinically relevant. | [2] |

| Chronic Toxicity | Dog | 8 months | Oral | 215 mg/kg/day (highest dose tested) | No adverse findings. | [1][3][4] |

| Ocular Toxicity | Rabbit (Dutch Belted) | 6 months | Topical Ocular | Highest dose tested | No test-article related findings. | [1][5] |

| Ocular Toxicity | Dog (Beagle) | 9 months | Topical Ocular | Highest dose tested | No test-article related findings. | [1][5] |

| Chronic Toxicity | Cat (Kitten) | 8 months | Oral | 130 mg/kg (highest dose tested) | No treatment-related effects on clinical observations, ophthalmoscopic, physical/neurological, and microscopic examinations. | [6][7][8] |

Table 3: Reproductive and Developmental Toxicity

| Study Type | Species | Route of Administration | Maternal NOAEL | Fetal NOAEL | Key Observations | Citation |

| Embryo-fetal Development | Rat | Oral | 7.5 mg/kg/day | 20 mg/kg/day | At 20 mg/kg/day, decreased maternal food consumption was noted. | [1] |

| Embryo-fetal Development | Rabbit | Oral | 18 mg/kg/day | 18 mg/kg/day | Maternal toxicity (body weight loss) and developmental delays at 50 mg/kg/day. | [1] |

| 2-GenerationReproduction | Rat | Oral | Male Fertility: 20 mg/kg/day | - | No adverse effects on mating and fertility of the F1 generation. | [1] |

Table 4: Genotoxicity

| Assay Type | Test System | Result | Citation |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative | [1] |

| In vitro Mammalian Cell Micronucleus Assay | Mammalian Cells | Negative | [1] |

| In vivo Micronucleus Assay | Rodent | Negative | [1] |

| In silico analysis | Computational models | No alert for respiratory and skin sensitization | [1] |

| Local Lymph Node Assay | Mouse | No skin sensitization | [1] |

Mechanism of Action and Signaling Pathway

Lotilaner's primary mechanism of action is the non-competitive antagonism of parasite-specific GABA-gated chloride channels (GABA-Cls).[4][7][9] In invertebrates, GABA is a major inhibitory neurotransmitter in the peripheral nervous system. The binding of GABA to its receptor opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.

Lotilaner selectively binds to a site within the invertebrate GABA-Cl, blocking the influx of chloride ions. This disruption of the normal inhibitory signaling results in uncontrolled neuromuscular activity, leading to paralysis and eventual death of the parasite.[10] Importantly, Lotilaner exhibits a significantly lower affinity for mammalian GABA receptors, which accounts for its favorable safety profile in host species.[2]

Experimental Protocols

The safety and toxicity of Lotilaner were evaluated through a series of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) regulations. The following provides a summary of the methodologies for key experiments.

Repeat-Dose Toxicity Studies

-

Objective: To evaluate the potential toxicity of Lotilaner following repeated administration over an extended period.

-

Animal Models: Beagle dogs, Sprague-Dawley rats, Dutch Belted rabbits, and domestic kittens were used in various studies.[1][3][6][8]

-

Dose Administration: Lotilaner was administered orally (in flavored chewable tablets for veterinary studies) or via topical ocular instillation. Dosing frequency was typically once daily or once monthly for oral studies, and twice daily for ocular studies.[1][3][8]

-

Study Design: These were randomized, blinded, parallel-group studies with a control group (vehicle or sham-dosed) and multiple dose groups, often including 1x, 3x, and 5x the maximum recommended therapeutic dose.[3][6][8]

-

Parameters Evaluated:

-

Clinical Observations: Daily general health observations and detailed clinical examinations were performed.[3][7][8]

-

Body Weight and Food Consumption: Monitored throughout the study.[3][4]

-

Ophthalmological Examinations: Conducted at baseline and at specified intervals.[3][7]

-

Electrocardiographic (ECG) Examinations: Performed to assess cardiovascular function.[7]

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis were conducted at multiple time points.[3][7][8]

-

Pharmacokinetics: Blood samples were collected to determine the systemic exposure to Lotilaner.[3][7]

-

Gross Necropsy and Histopathology: At the end of the study, a full necropsy was performed, and a comprehensive set of tissues was examined microscopically.[3][7][8]

-

Reproductive and Developmental Toxicity Studies

-

Objective: To assess the potential effects of Lotilaner on fertility, and embryonic and fetal development.

-

Animal Models: Sprague-Dawley rats and New Zealand White rabbits.[1]

-

Study Design:

-

Embryo-fetal Development Studies: Pregnant animals were administered Lotilaner during the period of organogenesis. Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.[1]

-

Two-Generation Reproduction Study: Male and female rats of the F0 generation were administered Lotilaner prior to and during mating, and for females, throughout gestation and lactation. The effects on the reproductive performance of the F0 generation and the viability and development of the F1 generation were assessed. Selected F1 animals were then mated to produce an F2 generation.[1]

-

Genotoxicity Assays

-

Objective: To evaluate the potential of Lotilaner to induce genetic mutations or chromosomal damage.

-

Test Battery: A standard battery of tests was performed in accordance with regulatory guidelines.[1]

-

Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay used various strains of Salmonella typhimurium to detect point mutations.

-

In Vitro Micronucleus Assay: This assay was conducted in mammalian cells to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

-

In Vivo Micronucleus Assay: This assay was performed in rodents (e.g., mice or rats) to assess chromosomal damage in bone marrow cells.

-

Safety Pharmacology Studies

-

Objective: To investigate the potential undesirable pharmacodynamic effects of Lotilaner on vital physiological functions.

-

Study Design: These studies were conducted in compliance with GLP.

-

Central Nervous System (CNS) Assessment: Evaluated in rats.[1]

-

Respiratory System Assessment: Evaluated in rats.[1]

-

Cardiovascular System Assessment: An in vitro hERG assay was conducted to assess the potential for QT interval prolongation, and in vivo cardiovascular parameters were evaluated in dogs.[1]

-

Conclusion

The comprehensive preclinical safety and toxicity evaluation of TP-004 (Lotilaner) has demonstrated a wide margin of safety. The selective action of Lotilaner on invertebrate GABA-gated chloride channels provides a clear mechanistic basis for its favorable safety profile in mammals. Data from acute, repeat-dose, reproductive, and developmental toxicity studies, as well as genotoxicity and safety pharmacology assays, collectively indicate a low risk of adverse effects at clinically relevant exposures. This robust non-clinical data package supports the continued development of Lotilaner for therapeutic use in humans.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Safety and Efficacy of Topical Lotilaner Ophthalmic Solution 0.25% for the Treatment of Demodex Blepharitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety evaluation of lotilaner in dogs after oral administration as flavoured chewable tablets (Credelio™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety evaluation of lotilaner in dogs after oral administration as flavoured chewable tablets (Credelio™) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Safety of lotilaner flavoured chewable tablets (CredelioTM) after oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.elanco.com [assets.elanco.com]

TP-004: A Methionine Aminopeptidase 2 (MetAP2) Inhibitor

As an initial point of clarification, the designation "TP-004" may refer to more than one investigational compound. This guide addresses the two most prominently identified agents in publicly available scientific literature: TP-004, a methionine aminopeptidase 2 (MetAP2) inhibitor, and TPT-004, a tryptophan hydroxylase 1 (TPH1) inhibitor. The pharmacokinetics and pharmacodynamics of each are detailed in separate sections below.

TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1] MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 has been explored as a therapeutic strategy in oncology and other diseases characterized by excessive angiogenesis.

Pharmacodynamics

The primary pharmacodynamic effect of TP-004 is the inhibition of MetAP2 enzymatic activity.

Table 1: In Vitro Pharmacodynamic Profile of TP-004

| Parameter | Value | Species | Assay Type |

| IC₅₀ (MetAP2) | 6 nM | Not Specified | Biochemical Assay |

Data sourced from MedchemExpress.[1]

MetAP2 inhibition by TP-004 is upstream of processes that regulate protein synthesis and stability, which can impact cell proliferation and angiogenesis. A simplified representation of this relationship is provided below.

Caption: TP-004 inhibits MetAP2, disrupting protein maturation and downstream cellular processes.

Pharmacokinetics

Detailed pharmacokinetic parameters for TP-004 are not widely available in the public domain at this time. Further investigation into non-clinical and clinical study data would be required to populate a comprehensive pharmacokinetic profile.

Experimental Protocols

MetAP2 Inhibition Assay (Biochemical)

A representative biochemical assay to determine the IC₅₀ of TP-004 against MetAP2 would likely involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human MetAP2 and a synthetic peptide substrate with an N-terminal methionine are prepared in a suitable buffer system.

-

Compound Dilution: TP-004 is serially diluted to a range of concentrations.

-

Incubation: MetAP2 is incubated with the various concentrations of TP-004 for a predetermined period to allow for binding.

-

Reaction Initiation: The peptide substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Detection: The cleavage of the N-terminal methionine is monitored over time. This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or mass spectrometry.

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a suitable dose-response curve.

Caption: Workflow for a typical in vitro MetAP2 inhibition assay.

TPT-004: A Tryptophan Hydroxylase 1 (TPH1) Inhibitor

TPT-004 is a next-generation inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] By reducing peripheral serotonin levels, TPT-004 is being investigated for the treatment of conditions such as pulmonary arterial hypertension (PAH).[2]

Pharmacodynamics

The primary pharmacodynamic effect of TPT-004 is the reduction of peripheral serotonin synthesis, leading to beneficial effects in models of PAH.

Table 2: In Vivo Pharmacodynamic Effects of TPT-004 in a Rat Model of PAH

| Parameter | Vehicle Group | TPT-004 Group | P-value |

| Systolic Pulmonary Artery Pressure (mmHg) | 79.2 | 63.4 | 0.0251 |

| Diastolic Pulmonary Artery Pressure (mmHg) | 33.7 | 30.1 | 0.0781 |

| Pulmonary Pulse Pressure (mmHg) | 45.4 | 33.3 | 0.031 |

| Pulmonary Vascular Resistance (mmHg/mL per min) | 87.9 | 70.4 | 0.1643 |

| Survival Rate | 83.3% (10/12) | 91.7% (11/12) | Not Reported |

Data from a study in the Sugen-Hypoxia (SuHx) rat model of PAH.[2]

TPT-004 acts by inhibiting TPH1, which in turn reduces the production of serotonin in the periphery. Elevated peripheral serotonin is implicated in the pathophysiology of PAH through its effects on pulmonary artery smooth muscle cells.

Caption: TPT-004 inhibits TPH1, reducing peripheral serotonin and its impact on PAH.

Pharmacokinetics

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for TPT-004 are not detailed in the provided search results, the studies indicate it is orally bioavailable and was administered as an oral monotherapy in the rat model.[2]

Experimental Protocols

Sugen-Hypoxia (SuHx) Rat Model of Pulmonary Arterial Hypertension

The efficacy of TPT-004 was evaluated in the SuHx rat model, a standard preclinical model for severe PAH.[2]

-

Model Induction: Male Sprague Dawley rats are injected with a single dose of the VEGF receptor antagonist, Sugen 5416 (Su5416). Following the injection, the animals are housed in a hypoxic environment (e.g., 10% oxygen) for a period of several weeks (e.g., 3 weeks).

-

Return to Normoxia and Treatment: After the hypoxic period, the rats are returned to normal air conditions (normoxia) and randomly assigned to treatment groups (e.g., vehicle control or TPT-004).

-

Drug Administration: TPT-004 is administered orally on a daily basis for a specified duration (e.g., several weeks).

-

Hemodynamic Assessment: At the end of the treatment period, right heart catheterization is performed to measure hemodynamic parameters such as pulmonary artery pressure and right ventricular systolic pressure.

-

Histopathological Analysis: Lung and heart tissues are collected for histological examination to assess vascular remodeling and right ventricular hypertrophy.

-

Data Analysis: Hemodynamic and histological data are compared between the TPT-004 treated group and the vehicle control group to determine the therapeutic efficacy of the compound.

Caption: Experimental workflow for the Sugen-Hypoxia (SuHx) rat model of PAH.

References

Methodological & Application

Application Notes and Protocols for TP-04 (Lotilaner) in a Preclinical Research Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-04 is the investigational name for a topical formulation of Lotilaner, a member of the isoxazoline family of compounds.[1] Developed by Tarsus Pharmaceuticals, TP-04 is a gel formulation in clinical development for the treatment of papulopustular and ocular rosacea.[2][3][4] The underlying hypothesis for its use in rosacea is the eradication of Demodex mites, which are thought to be a significant trigger for the inflammatory cascade observed in this skin condition.[3]

Mechanism of Action

The active ingredient of TP-04, Lotilaner, is a well-characterized antiparasitic agent. Its mechanism of action is the selective inhibition of parasite-specific gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls).[1][3] This inhibition blocks the transmission of nerve signals in the parasite, leading to paralysis and death of the Demodex mites.[3] It is important to note that this mechanism is specific to the parasite's nervous system, and direct, significant off-target effects on human cellular signaling pathways are not the intended therapeutic action.

Application Notes for In Vitro Studies

While TP-04 is designed for topical application to eliminate Demodex mites, in vitro cell culture experiments can be valuable to understand the downstream effects of mite eradication on the inflammatory response of human skin cells. A standard cell culture protocol to assess a direct signaling pathway of TP-04 in mammalian cells is not its primary application. Instead, a more biologically relevant approach is to establish a co-culture model that mimics the inflammatory environment of rosacea.

This can be achieved by co-culturing human skin cells, such as keratinocytes or fibroblasts, with Demodex mites or their components to induce an inflammatory response. TP-04 can then be introduced to this system to evaluate its efficacy in reducing the mite-induced inflammation. Key applications of such a model include:

-

Evaluating the efficacy of TP-04 in eliminating Demodex mites in an in vitro setting.

-

Quantifying the reduction of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-1β) produced by skin cells in response to Demodex mites after treatment with TP-04.

-

Assessing changes in the expression of genes associated with inflammation and immune response in skin cells following TP-04 treatment in the co-culture model.

-

Investigating the potential for TP-04 to modulate the skin barrier function, which can be compromised in rosacea.

Experimental Protocol: In Vitro Demodex-Skin Cell Co-Culture Model

This protocol details a method to assess the anti-inflammatory effects of TP-04 in a human keratinocyte model challenged with Demodex mite components.

1. Materials and Reagents

-

Human epidermal keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

TP-04 (Lotilaner) at desired concentrations (vehicle control should be used)

-

Demodex mite extract (prepared from isolated mites) or purified mite antigens

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

-

ELISA kits for human IL-8 and TNF-α

-

RNA extraction kit and reagents for qRT-PCR

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

2. Cell Culture and Seeding

-

Culture HaCaT cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, detach them using a suitable non-enzymatic cell dissociation solution.

-

Seed the HaCaT cells into 96-well plates (for viability and ELISA assays) or 6-well plates (for gene expression analysis) at an appropriate density and allow them to adhere overnight.

3. Treatment

-

Prepare fresh dilutions of TP-04 and the vehicle control in keratinocyte growth medium.

-

Prepare the Demodex mite extract at a predetermined concentration that induces a measurable inflammatory response without causing excessive cell death.

-

Aspirate the old medium from the HaCaT cells and replace it with fresh medium containing the Demodex mite extract.

-

Immediately add the different concentrations of TP-04 or vehicle control to the respective wells.

-

Include control groups: untreated cells, cells treated with vehicle only, cells treated with mite extract only, and cells treated with TP-04 only.

-

Incubate the plates for a predetermined time course (e.g., 24, 48 hours).

4. Endpoint Analysis

-

Cell Viability Assay:

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of the treatments.

-

-

ELISA for Cytokine Quantification:

-

Collect the cell culture supernatants from the 96-well plate.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform ELISA for IL-8 and TNF-α according to the manufacturer's protocol.

-

-

qRT-PCR for Gene Expression Analysis:

-

Wash the cells in the 6-well plates with PBS and lyse them to extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for target genes (e.g., IL8, TNF, IL1B) and a housekeeping gene for normalization.

-

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of TP-04 on HaCaT Cell Viability in the Presence of Demodex Mite Extract

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Untreated Control | - | 100 |

| Vehicle Control | - | [Value] |

| Demodex Extract | [X] µg/mL | [Value] |

| Demodex Extract + TP-04 | [Y] µM | [Value] |

| Demodex Extract + TP-04 | [Z] µM | [Value] |

| TP-04 | [Y] µM | [Value] |

| TP-04 | [Z] µM | [Value] |

Table 2: Effect of TP-04 on Pro-inflammatory Cytokine Secretion by HaCaT Cells

| Treatment Group | Concentration | IL-8 (pg/mL) | TNF-α (pg/mL) |

| Untreated Control | - | [Value] | [Value] |

| Vehicle Control | - | [Value] | [Value] |

| Demodex Extract | [X] µg/mL | [Value] | [Value] |

| Demodex Extract + TP-04 | [Y] µM | [Value] | [Value] |

| Demodex Extract + TP-04 | [Z] µM | [Value] | [Value] |

Visualizations

Diagram 1: Experimental Workflow for In Vitro Assessment of TP-04

Caption: Workflow for evaluating the anti-inflammatory effects of TP-04 in a cell-based assay.

Diagram 2: Mechanism of Action of TP-04 (Lotilaner)

References

TP-004: Application Notes and Protocols for a Novel MetAP2 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for the post-translational modification of nascent proteins.[1][2] MetAP2 catalyzes the removal of N-terminal methionine, a critical step for the proper function and stability of numerous proteins.[3][4] Dysregulation of MetAP2 activity has been implicated in various pathological processes, including angiogenesis and cancer cell proliferation, making it a compelling target for therapeutic intervention.[4][5] These application notes provide an overview of TP-004, its mechanism of action, and protocols for its use in preclinical research settings.

Data Presentation

In Vitro Activity of TP-004

| Compound | Target | IC50 | Description |

| TP-004 | MetAP2 | 6 nM | A potent, selective, and reversible inhibitor.[1][2] |

Preclinical Dosage of Other MetAP2 Inhibitors (for reference)

While specific in vivo dosage and administration data for TP-004 are not yet publicly available, the following table provides examples of dosages used for other MetAP2 inhibitors in preclinical models. These can serve as a starting point for designing in vivo studies with TP-004, though optimal dosages will need to be determined empirically for each model system.

| Compound | Animal Model | Dosage | Administration Route | Therapeutic Area |

| M8891 | Mouse Xenograft | 7-80 mg/kg | Once daily, oral | Advanced Solid Tumors[6] |

| A-357300 | Mouse Xenograft | Not specified | Not specified | Neuroblastoma[7] |

| TNP-470 | Murine Models | Not specified | Not specified | Neuroblastoma[7] |

| ZGN-1258 | Mouse Model | Not specified | Not specified | Obesity[8] |

Mechanism of Action and Signaling Pathway

MetAP2 plays a vital role in protein maturation. By inhibiting MetAP2, TP-004 prevents the cleavage of N-terminal methionine from a subset of newly synthesized proteins. This can alter their function, stability, or subcellular localization. One of the key downstream effects of MetAP2 inhibition is the suppression of endothelial cell proliferation and, consequently, angiogenesis.[9] This is thought to be mediated, in part, through the regulation of cell cycle proteins and the phosphorylation of signaling molecules like ERK1/2.[8]

Caption: TP-004 inhibits MetAP2, leading to downstream effects on cell cycle and angiogenesis.

Experimental Protocols

The following are generalized protocols for evaluating the in vitro and in vivo activity of TP-004. Specific parameters should be optimized for individual experimental systems.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in complete medium.

-

Treatment: Add TP-004 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of TP-004 in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human fibrosarcoma HT1080 cells) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TP-004 (at a predetermined dose and schedule, which needs to be optimized) or vehicle control to the respective groups. Administration can be oral, intraperitoneal, or intravenous.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: A typical workflow for the preclinical evaluation of TP-004.

Conclusion

TP-004 is a valuable research tool for investigating the biological roles of MetAP2. Its potency and reversibility make it a suitable probe for studying the downstream consequences of MetAP2 inhibition in various cellular and in vivo models. The provided protocols offer a framework for researchers to begin their investigations with TP-004. As with any experimental compound, appropriate dose-response studies and control experiments are essential for robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]